3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
Description
Chemical Structure and Properties 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a 2,6-dichlorophenoxymethyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₅H₁₁Cl₂O₃, with a molecular weight of 270.33 g/mol . The compound has multiple CAS registry numbers, including 438530-90-6 and 438530-82-6, depending on the substituent configuration . It is typically synthesized via nucleophilic substitution or oxidation reactions, as seen in analogous compounds (e.g., stepwise coupling of triazine derivatives with methoxyphenol) .
The methoxy group enhances solubility in polar organic solvents, as evidenced by purification methods involving dichloromethane and methanol .
Properties
IUPAC Name |
3-[(2,6-dichlorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-6-5-10(8-18)7-11(14)9-20-15-12(16)3-2-4-13(15)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCPUBJXMFFJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,6-dichlorophenol with 4-methoxybenzaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent, typically conducted under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Variations
The compound belongs to a broader class of 3-substituted-4-methoxybenzaldehydes, where the phenoxy group varies in substituents. Below is a comparative analysis of its analogs:
Physicochemical and Reactivity Differences
- Electron Effects : The 2,6-dichloro substituent (electron-withdrawing groups, EWGs) reduces electron density at the aldehyde compared to dimethyl (electron-donating groups, EDGs) or methoxy analogs. This increases susceptibility to nucleophilic attack, relevant in condensation reactions .
- Solubility: Ethoxy-substituted derivatives (e.g., CAS 568556-77-4) show improved solubility in non-polar solvents due to the longer alkyl chain .
Biological Activity
3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its molecular formula is C15H12Cl2O3, and it has a molecular weight of 311.16 g/mol. This compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in both academic and industrial research.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,6-dichlorophenol and 4-methoxybenzaldehyde. The reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require elevated temperatures between 80 to 100 degrees Celsius for several hours to achieve optimal yields and purity.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound range significantly depending on the bacterial species tested. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects. It appears to inhibit the activity of specific enzymes involved in inflammatory pathways, such as phospholipase A2. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing chlorine atoms enhances its electrophilic character, allowing it to interact effectively with various biological targets. Mechanistically, it may bind to active sites on enzymes or receptors, inhibiting their activity and modulating signal transduction pathways.
Case Studies
Several studies have explored the biological effects of this compound in vitro and in vivo:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of the compound against clinical isolates of bacteria. The results indicated that it exhibited superior activity compared to conventional antibiotics such as penicillin and ampicillin, suggesting its potential use as a therapeutic agent against resistant bacterial strains.
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects using a murine model of inflammation induced by lipopolysaccharides (LPS). Treatment with the compound resulted in a significant reduction in inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
